4-methyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzenesulfonamide
Overview
Description
4-methyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H17F3N2O4S2 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.05818386 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme .
Mode of Action
It is known that molecules with a -cf3 group can enhance drug potency bylowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is suggested that the compound can play an important role in theregulation of central inflammation and can also be used to control the brain inflammation process .
Biochemical Analysis
Biochemical Properties
It is known that this compound can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction .
Molecular Mechanism
It is known that this compound can form EDA complexes with other molecules, which can undergo an intramolecular SET reaction . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Properties
IUPAC Name |
4-methyl-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S2/c1-14-5-9-18(10-6-14)30(26,27)24-16-7-11-19(12-8-16)31(28,29)25-17-4-2-3-15(13-17)20(21,22)23/h2-13,24-25H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHEKSVHFRUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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